N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine
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Overview
Description
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine is a complex organic compound that features a benzimidazole core, a phthalazine moiety, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine typically involves multi-step organic reactions. One common approach is the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and high-throughput screening to optimize reaction conditions. The use of catalysts and controlled environments ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
N-[4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine: Known for its antimicrobial activity.
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone: Exhibits significant antibacterial properties.
Uniqueness
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine is unique due to its combination of a benzimidazole core with a phthalazine moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C29H23N5O |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine |
InChI |
InChI=1S/C29H23N5O/c1-19-7-9-20(10-8-19)28-24-5-3-4-6-25(24)29(33-32-28)31-21-11-16-27-26(17-21)30-18-34(27)22-12-14-23(35-2)15-13-22/h3-18H,1-2H3,(H,31,33) |
InChI Key |
QYOSMRVEFSNPHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)N(C=N5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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